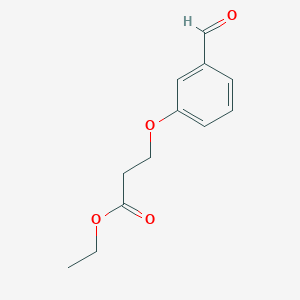

Ethyl 3-(3-formylphenoxy)propanoate

Description

Ethyl 3-(3-formylphenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a 3-formylphenoxy group. The formylphenoxy moiety may confer unique reactivity, such as participation in nucleophilic additions or cross-coupling reactions, making it a candidate for constructing complex molecules. Its physicochemical properties (e.g., solubility, stability) and safety profile remain underexplored in the literature, necessitating further investigation.

Properties

IUPAC Name |

ethyl 3-(3-formylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-12(14)6-7-16-11-5-3-4-10(8-11)9-13/h3-5,8-9H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGOXMHMTXWWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-formylphenoxy)propanoate can be synthesized through the reaction of 3-hydroxybenzaldehyde with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

[ \text{3-Hydroxybenzaldehyde} + \text{Ethyl 3-bromopropanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise temperature and reagent control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-formylphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(3-carboxyphenoxy)propanoic acid.

Reduction: Ethyl 3-(3-hydroxyphenoxy)propanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-formylphenoxy)propanoate is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(3-formylphenoxy)propanoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-(3-formylphenoxy)propanoate with structurally related ethyl propanoate derivatives, emphasizing substituent effects on properties and applications.

Note: Direct data on this compound is absent in the evidence; inferences are based on structural analogs.

Structural and Functional Differences

- Reactivity: The formyl group in this compound distinguishes it from analogs like ethyl 3-(methylthio)propanoate (thioether) or ethyl 3-(isopropylamino)propanoate (amine). The aldehyde moiety enables participation in condensation or Schiff base formation, unlike the inert methylthio group .

Physicochemical Properties

- Stability: Ethyl 3-(methylthio)propanoate demonstrates stability under atmospheric cold plasma, though its ratio with methyl esters decreases at high frequencies (1,000 Hz) . In contrast, the formyl group in this compound may render it susceptible to oxidation or nucleophilic attack.

- Lipophilicity: Trifluoromethyl-substituted analogs (e.g., Ethyl 3-oxo-3-(trifluoromethylphenyl)propanoate) exhibit high logP values due to the CF₃ group , whereas the formylphenoxy variant may have intermediate polarity.

Biological Activity

Ethyl 3-(3-formylphenoxy)propanoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant case studies that highlight its efficacy in different applications.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group attached to a phenoxy moiety, which is linked to a propanoate ester. This structural configuration imparts unique reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Molecular Formula

- Molecular Formula : CHO

- Molecular Weight : 220.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aldehyde group in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and affecting various biochemical pathways.

Potential Mechanisms

- Covalent Bond Formation : The formyl group can react with nucleophiles, leading to modifications in protein structure.

- Enzyme Inhibition : Interaction with enzymes may result in inhibition or modulation of metabolic pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

2. Anti-Inflammatory Effects

The compound has shown potential anti-inflammatory activity, which may be attributed to its ability to modulate inflammatory pathways through enzyme interactions.

3. Cytotoxicity

Studies have evaluated the cytotoxic effects of this compound on tumor cell lines. It has been observed to induce cell death selectively in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, with IC values indicating significant potency compared to standard chemotherapeutic agents.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Doxorubicin | MCF-7 | 10 |

Research Findings

Recent studies have highlighted the multitargeting nature of this compound, showing activity against several key biological targets:

| Target | Activity Level |

|---|---|

| PPARδ (Peroxisome proliferator-activated receptor delta) | High |

| DPP4 (Dipeptidyl peptidase IV) | Moderate |

| GPR40 (Free fatty acid receptor 1) | Significant |

These findings suggest that this compound could play a role in metabolic regulation and diabetes management due to its interactions with these receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.